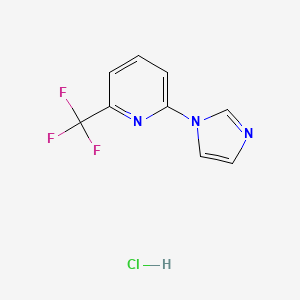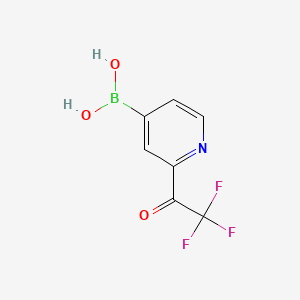
(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid” is a chemical compound with the empirical formula C6H5BF3NO2 . It is a solid substance and is a useful intermediate in the preparation of 3,5-Diaryl-2-aminopyridines, which are a novel class of orally active antimalarials .
Molecular Structure Analysis
The molecular weight of “this compound” is 190.92 . The SMILES string representation of the molecule is OB(O)c1ccnc(c1)C(F)(F)F .Chemical Reactions Analysis
Boronic acids and esters are known to be involved in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C6H5BF3NO2 and its molecular weight is 190.92 .Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids interact with palladium catalysts, undergoing transmetalation, a process where the boronic acid group is transferred from boron to palladium . This reaction is used to form carbon-carbon bonds, a crucial step in the synthesis of many organic compounds .
Biochemical Pathways
Boronic acids are known to play a significant role in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid is its versatility. It can be used in a variety of applications, including the synthesis of organoboron compounds, the synthesis of polymers-bound organoboron compounds, and the synthesis of boronated compounds for use in medicinal chemistry. In addition, this compound can be used in a variety of solvents, including aqueous and organic solvents. The main limitation of this compound is that it is not very stable in aqueous solutions and must be used in a dry environment.
Orientations Futures
Future research on (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid could focus on the development of new synthetic methods for the synthesis of boronated compounds, the development of new applications for this compound in medicinal chemistry, and the development of new applications for this compound in biochemistry. In addition, future research could focus on the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, future research could focus on the optimization of the reaction conditions for the synthesis of this compound.
Méthodes De Synthèse
(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid can be synthesized via a two-step reaction. The first step involves the reaction of pyridine with trifluoroacetic anhydride to form the trifluoroacetylated pyridine. The second step involves the reaction of the trifluoroacetylated pyridine with boron tribromide to form the desired this compound. The reaction can be carried out in either aqueous or organic solvents, and the yield of the reaction can be increased by adding a base such as potassium carbonate.
Applications De Recherche Scientifique
(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid has been used in a variety of scientific research applications, including the synthesis of boronated peptides and proteins, the synthesis of organoboron compounds, and the synthesis of polymers-bound organoboron compounds. In addition, this compound has been used in medicinal chemistry applications, including the synthesis of boronated drugs and the synthesis of boronated prodrugs.
Safety and Hazards
Propriétés
IUPAC Name |
[2-(2,2,2-trifluoroacetyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)5-3-4(8(14)15)1-2-12-5/h1-3,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPTTRMSGGKLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678191 |
Source


|
| Record name | [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310404-58-0 |
Source


|
| Record name | Boronic acid, B-[2-(2,2,2-trifluoroacetyl)-4-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

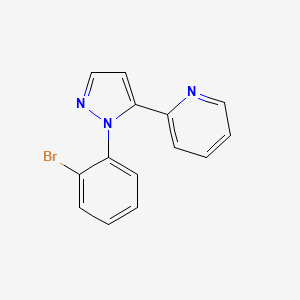
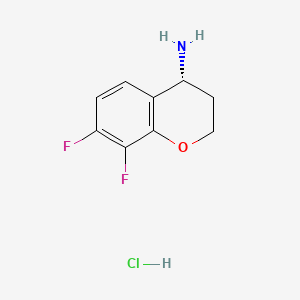


![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)

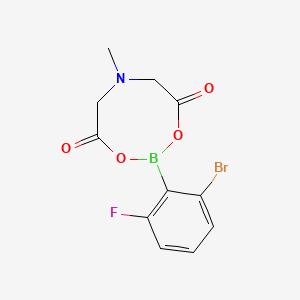
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)
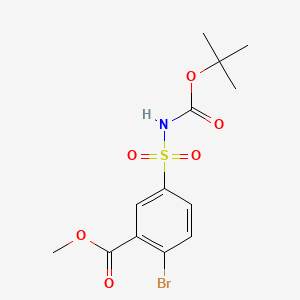
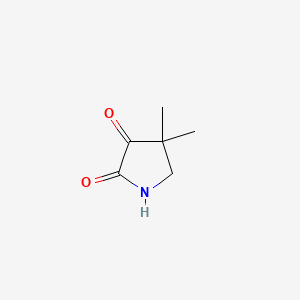
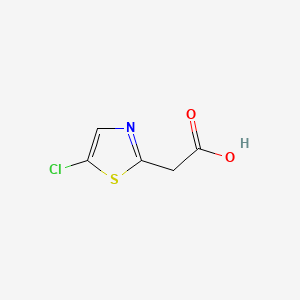

![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)
